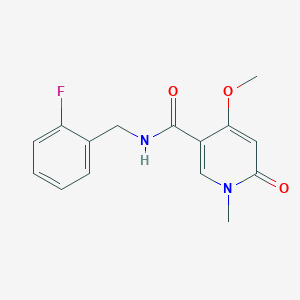

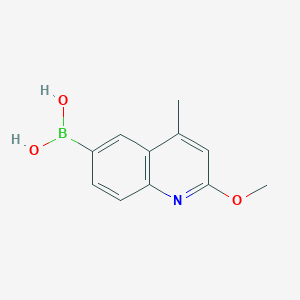

(2-Methoxy-4-methylquinolin-6-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2-Methoxy-4-methylquinolin-6-yl)boronic acid” is a chemical compound with the molecular formula C11H12BNO3 . It has a molecular weight of 217.03 .

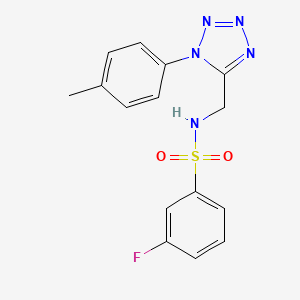

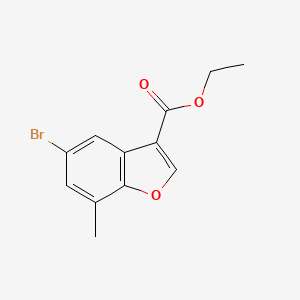

Molecular Structure Analysis

The InChI code for “(2-Methoxy-4-methylquinolin-6-yl)boronic acid” is 1S/C11H12BNO3/c1-7-5-11(16-2)13-10-4-3-8(12(14)15)6-9(7)10/h3-6,14-15H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.It is typically stored in a freezer . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

- The synthesis of various quinoline derivatives, including those with substitutions that could potentially involve boronic acid analogues, has been detailed. These syntheses are pivotal in the development of compounds with potential medicinal and material applications (A. Avetisyan, I. Aleksanyan, V. G. Durgaryan, 2010).

- Boronic acids, including derivatives similar to "(2-Methoxy-4-methylquinolin-6-yl)boronic acid," exhibit high affinities for diols in aqueous solutions at physiological pH, a property that is leveraged in sensor designs for detecting diol-containing compounds like glucose (Yunfeng Cheng et al., 2010).

Antimicrobial and Antitumor Activities

- Quinoline derivatives, prepared through multi-step reactions, have been evaluated for their antibacterial and antifungal activities, demonstrating moderate to good activities against pathogenic strains. This highlights the potential for designing antimicrobial agents based on quinoline boronic acid derivatives (K D Thomas, Airody Vasudeva Adhikari, N Suchetha Shetty, 2010).

- Studies involving the synthesis of tetrahydroquinolines with substitutions potentially related to boronic acid derivatives have shown inhibitory effects towards various proteins, suggesting applications in cancer, inflammation, and microbial infection treatments (P. P. Nair et al., 2014).

Sensor Design and Material Science

- The synthesis and properties of imidazole derivatives, which may involve boronic acid functionalities, highlight their use in photoredox catalysis, indicating the potential for applications in material science and organic synthesis (Zuzana Hloukov, Filip Bure, 2017).

Antioxidant Activities

- Novel quinoline derivatives have been synthesized and evaluated for their antioxidant activities, among other properties, suggesting the role of boronic acid derivatives in developing new antioxidant agents (S. Tabassum et al., 2014).

Wirkmechanismus

Target of Action

Quinoline derivatives, which this compound is a part of, have been used in various significant fields due to their distinctive interaction with cells .

Mode of Action

It’s known that boronic acids are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .

Biochemical Pathways

It’s worth noting that quinoline derivatives have been associated with a variety of biochemical pathways due to their broad biological activities .

Result of Action

Quinoline derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the success of SM cross-coupling reactions, which boronic acids are often involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

(2-methoxy-4-methylquinolin-6-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BNO3/c1-7-5-11(16-2)13-10-4-3-8(12(14)15)6-9(7)10/h3-6,14-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCOMUGJDJWXOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N=C(C=C2C)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxy-4-methylquinolin-6-yl)boronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-(Trifluoromethyl)cyclopentyl]methyl]but-2-ynamide](/img/structure/B2773699.png)

![5-ethyl-2,7,8,9-tetrahydro-3H-cyclopenta[e][1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B2773705.png)

![N-[(4-Thiophen-3-yloxan-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2773706.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]oxazol-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2773715.png)